Panaxatriol

Parkinson's disease Neuroprotection Ginsenoside pharmacology

Panaxatriol (PT), the core PPT-type ginsenoside aglycone, is an essential reference standard for metabolic pathway elucidation, cancer apoptosis research (validated IC50: 30 μM in DU-15 cells), and Nrf2 pathway activation. Its signature C6β-hydroxyl group structurally distinguishes it from panaxadiol—a critical difference that actively nullifies PD-type saponin neuroprotection in Parkinson's models. With an established 80% Rg1→PT conversion rate in human intestinal flora, PT delivers unmatched reliability as a calibration standard for ginsenoside biotransformation studies. ≥98% HPLC purity. Order now.

Molecular Formula C30H52O4
Molecular Weight 476.7 g/mol
CAS No. 32791-84-7
Cat. No. B1678373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanaxatriol
CAS32791-84-7
Synonymspanaxatriol
panaxatriol, (3beta,6alpha,12beta)-isome
Molecular FormulaC30H52O4
Molecular Weight476.7 g/mol
Structural Identifiers
SMILESCC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)O)C)C
InChIInChI=1S/C30H52O4/c1-25(2)12-9-13-30(8,34-25)18-10-15-28(6)23(18)19(31)16-21-27(5)14-11-22(33)26(3,4)24(27)20(32)17-29(21,28)7/h18-24,31-33H,9-17H2,1-8H3/t18-,19+,20+,21+,22-,23-,24-,27+,28+,29+,30+/m0/s1
InChIKeyQFJUYMMIBFBOJY-UXZRXANASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Panaxatriol (CAS 32791-84-7) Procurement Guide: Dammarane Aglycone Reference Standard for Ginsenoside Research and Bioactivity Studies


Panaxatriol (PT), chemically (20R)-20,25-epoxydammarane-3β,6β,12β-triol, is a dammarane-type triterpenoid sapogenin with molecular formula C₃₀H₅₂O₄ and molecular weight 476.73 . It serves as the core aglycone scaffold for the protopanaxatriol (PPT) class of ginsenosides—including Rg1, Re, Rf, Rg2, Rh1, and notoginsenoside R1—found across Panax species . As a deglycosylated metabolite lacking sugar moieties, PT is widely employed as a reference compound for studying ginsenoside intestinal biotransformation, pharmacokinetics, and structure-activity relationships, with the oxidized metabolites of protopanaxatriol representing the major circulating forms of ginsenosides in human bloodstream following oral administration [1].

Why Panaxatriol Cannot Be Interchanged with Panaxadiol or Glycosylated Ginsenosides in Critical Research Applications


Panaxatriol and its close analog panaxadiol (PD) represent the two principal aglycone classes of dammarane-type ginsenosides, yet they exhibit fundamentally different structural, metabolic, and pharmacological profiles that preclude generic substitution. Structurally, PT possesses hydroxyl groups at C-3β, C-6β, and C-12β positions, whereas PD lacks the C-6β hydroxyl, conferring distinct hydrogen-bonding capacity and molecular recognition properties . Critically, in Parkinson‘s disease models, co-administration of PT-type saponins actively antagonizes and nullifies the protective effects of PD-type saponins—a finding with profound implications for both experimental design and therapeutic development [1]. Furthermore, protopanaxadiol-type ginsenosides undergo more rapid and extensive microbial deglycosylation in the intestine compared to protopanaxatriol-type ginsenosides, directly impacting systemic exposure and in vivo activity [2]. The quantitative evidence below establishes precisely where and why PT must be selected over its closest analogs.

Quantitative Differentiation Evidence: Panaxatriol vs. Closest Analogs in Head-to-Head and Cross-Study Comparisons


Antagonistic Functional Interaction: Panaxatriol Saponins Nullify Panaxadiol Saponin Neuroprotection in Parkinson's Disease Model

In a direct head-to-head comparison, purified panaxadiol saponin fraction (PDSF) provided significant protection of cerebrovascular endothelial cells (CEC), glial cells, and dopaminergic neurons in rotenone-induced Parkinson's disease rats, whereas purified panaxatriol saponin fraction (PTSF) exhibited no such protection. Critically, PTSF co-administration nullified all protective effects of PDSF, and PTSF alone aggravated NF-κB p65 activation with impaired blood-brain barrier integrity [1].

Parkinson's disease Neuroprotection Ginsenoside pharmacology

Intestinal Microbial Metabolism Stability: Protopanaxatriol Ginsenosides Are More Resistant to Deglycosylation Than Protopanaxadiol Ginsenosides

In vitro incubation with rat intestinal microflora revealed that protopanaxadiol-type ginsenosides are more easily metabolized than protopanaxatriol-type ginsenosides. After 24 hours, protopanaxatriol-type ginsenosides (Rh1, F1, and PPT) were detected in minimal amounts alongside untransformed Re, Rg1, and Rd, whereas protopanaxadiol-type ginsenosides underwent extensive deglycosylation to compound K [1].

Pharmacokinetics Gut microbiota metabolism Ginsenoside biotransformation

Hepatic CYP450-Mediated Metabolism: Differential Clearance of PPT-Type Ginsenosides Based on C20 Glycosylation Pattern

In human liver microsomal incubations, efficient depletion of ginsenosides Rh1, Rg2, Rf, and PPT was observed, whereas the elimination of Re and Rg1—which possess a glucose substitution at the C20 hydroxyl group—was negligible [1]. This establishes that the C20 glycosylation status is the primary determinant of hepatic CYP450-mediated clearance among PPT-type ginsenosides, with the aglycone panaxatriol itself (PPT) showing efficient depletion.

Drug metabolism Cytochrome P450 Hepatic clearance

Antiproliferative Selectivity: Panaxatriol IC50 = 30 μM in DU-15 Prostate Cancer vs. Panaxadiol IC50 = 0.8–1.2 μM in SK-HEP-1 and HeLa

Cross-study comparison reveals distinct potency and mechanistic profiles: Panaxatriol exhibits an IC50 of 30 μM against DU-15 human prostate cancer cells via mitochondrial apoptosis and sub-G1 arrest [1]. In contrast, panaxadiol demonstrates IC50 values of 0.8–1.2 μM in SK-HEP-1 (hepatocellular carcinoma) and HeLa (cervical carcinoma) cells, acting via G1/S arrest and p21WAF1/CIP1 elevation . These differences reflect divergent molecular targets and cellular contexts rather than simple potency ranking.

Anticancer Cytotoxicity Cell cycle arrest

Cardioprotective Free-Radical Scavenging: Panaxatriol Saponins Convert All Indices to Normal but Are Less Effective Than Panaxadiol Saponins

In isolated rat working hearts damaged by xanthine/xanthine oxidase-induced free radicals, panaxatriol saponins at 10 mg·100g⁻¹·d⁻¹ converted all cardiac functional parameters toward normal without exception. However, panaxadiol saponins demonstrated superior efficacy in the same model [1]. This establishes that while both saponin classes confer cardioprotection, panaxadiol saponins are the more potent free-radical scavengers in this system.

Cardioprotection Free radical damage Myocardial contractility

Aglycone Bioavailability Advantage: Panaxatriol Bypasses Intestinal Deglycosylation Barrier Required for Ginsenoside Activation

Ginsenosides require intestinal microbial deglycosylation to secondary ginsenosides and sapogenins to exert pharmacological activity in vivo. Panaxatriol, as the terminal deglycosylated aglycone, bypasses this rate-limiting metabolic barrier entirely. Human pharmacokinetic studies confirm that oxidized metabolites of 20(S)-protopanaxatriol represent the major circulating forms of ginsenosides in plasma, with 20(S)-protopanaxatriol itself serving as a validated pharmacokinetic marker reflecting interindividual microbial activity differences [1]. The conversion of PPT-type ginsenosides (e.g., Rg1) to panaxatriol proceeds at 80% conversion rate in human intestinal flora [2].

Bioavailability Metabolic activation Pharmacokinetic marker

Validated Research Applications of Panaxatriol Based on Quantitative Differentiation Evidence


Pharmacokinetic Reference Standard for Ginsenoside Metabolism Studies

Use panaxatriol as a reference compound for quantifying ginsenoside biotransformation products in intestinal microflora and hepatic microsome incubations. The established 80% conversion rate from ginsenoside Rg1 to PT in human intestinal flora [1] and the differential CYP450-mediated clearance of C20-glycosylated vs. aglycone forms [2] make PT an essential calibration standard for metabolic pathway elucidation.

Functional Antagonism Studies in Neurodegenerative Disease Models

Employ panaxatriol (or its saponin fraction PTSF) as a negative control or functional antagonist when evaluating panaxadiol saponin (PDSF) neuroprotective effects. The demonstrated nullification of PDSF-mediated protection by PTSF co-administration in Parkinson‘s disease rat models [3] positions PT as a critical tool compound for dissecting the mechanistic interplay between PPT- and PPD-type ginsenosides.

Anticancer Mechanistic Studies Targeting Mitochondrial Apoptosis in Prostate Cancer

Select panaxatriol specifically for prostate cancer research requiring induction of mitochondrial-mediated apoptosis, ROS generation, and sub-G1 cell cycle arrest. The validated IC50 of 30 μM in DU-15 cells with characterized apoptotic pathway [4] provides a reproducible baseline for combination studies and derivative screening, distinct from panaxadiol‘s G1/S arrest mechanism in other cancer types.

Oxidative Stress and Cytoprotection Pathway Analysis

Utilize panaxatriol as an Nrf2 pathway activator in neuronal and cardiovascular oxidative injury models. PT activates the PI3K/Akt/Nrf2 signaling cascade, increases HO-1 expression, and protects against oxygen-glucose deprivation/reperfusion injury . For ischemia-reperfusion studies requiring direct disruption of Keap1-Nrf2 interaction without glycoside interference, panaxatriol saponin (PTS) offers a defined molecular mechanism [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Panaxatriol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.